![molecular formula C12H9N2PS2 B14745751 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine CAS No. 260-21-9](/img/structure/B14745751.png)
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine: is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a fused ring system incorporating sulfur, nitrogen, and phosphorus atoms, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts to facilitate the formation of the fused ring system. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are carefully controlled to maintain consistency and quality. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s electronic structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: Its ability to interact with biological targets through its heteroatoms makes it a candidate for developing new therapeutic agents .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine involves its interaction with specific molecular targets, such as enzymes or receptors, through its heteroatoms. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
7H-benzo[e]naphtho[1,8-bc]silines: These compounds share a similar fused ring system but incorporate silicon atoms instead of phosphorus.
7H-benzo[h]indeno[1,2-b]quinolin-8-one: This compound features a similar polycyclic structure but with different heteroatoms and functional groups.
Uniqueness: The uniqueness of 7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine lies in its incorporation of sulfur, nitrogen, and phosphorus atoms within its fused ring system.
Eigenschaften
CAS-Nummer |
260-21-9 |
|---|---|
Molekularformel |
C12H9N2PS2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
7H-benzo[d][6,7,1,3,2]benzodithiadiazaphosphonine |
InChI |
InChI=1S/C12H9N2PS2/c1-3-7-11-9(5-1)13-15-14-10-6-2-4-8-12(10)17-16-11/h1-8H,(H,13,14) |
InChI-Schlüssel |
LJYQVTODLOZSAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NP=NC3=CC=CC=C3SS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


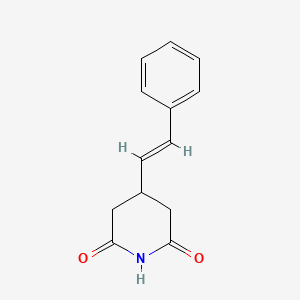
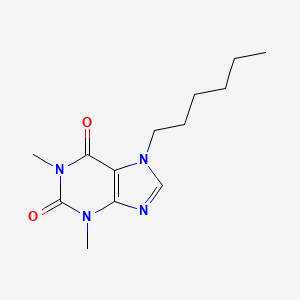
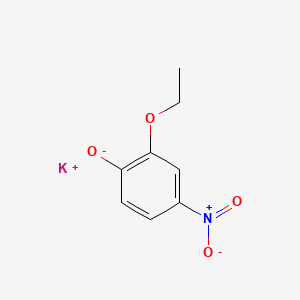

![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
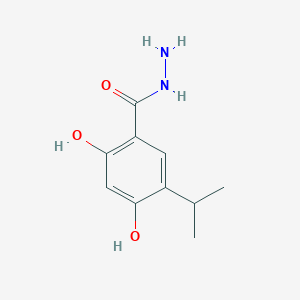
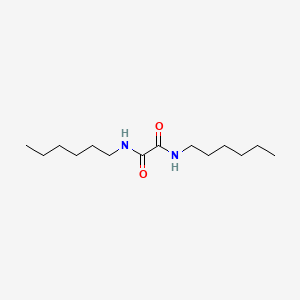
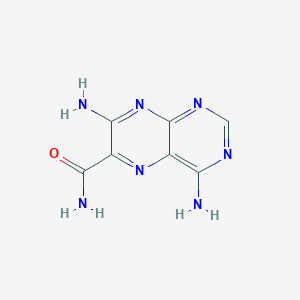
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)



